molecular formula C8H10ClN3O2 B7866981 3-Pyridazinecarboxamide, 6-chloro-N-(2-methoxyethyl)- CAS No. 202135-66-8

3-Pyridazinecarboxamide, 6-chloro-N-(2-methoxyethyl)-

Cat. No.: B7866981
CAS No.: 202135-66-8
M. Wt: 215.64 g/mol
InChI Key: BEDOMDCGLRAKAA-UHFFFAOYSA-N
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Description

3-Pyridazinecarboxamide, 6-chloro-N-(2-methoxyethyl)- is a chemical compound with the molecular formula C9H12ClN3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methoxyethyl)- can be achieved through several methods. One common approach involves the reaction of 6-chloropyridazine-3-carboxylic acid with oxalyl chloride to form 6-chloropyridazine-3-carbonyl chloride. This intermediate is then reacted with 2-methoxyethylamine to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinecarboxamide, 6-chloro-N-(2-methoxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-Pyridazinecarboxamide, 6-chloro-N-(2-methoxyethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methoxyethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridazinecarboxamide, 6-chloro-N-(2-methoxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-N-(2-methoxyethyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c1-14-5-4-10-8(13)6-2-3-7(9)12-11-6/h2-3H,4-5H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDOMDCGLRAKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224362
Record name 6-Chloro-N-(2-methoxyethyl)-3-pyridazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202135-66-8
Record name 6-Chloro-N-(2-methoxyethyl)-3-pyridazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202135-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(2-methoxyethyl)-3-pyridazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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